molecular formula C10H11N5O B1371048 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1153559-81-9

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B1371048
CAS RN: 1153559-81-9
M. Wt: 217.23 g/mol
InChI Key: RYXLAENFGCBBBZ-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide, also known as 2-APA, is a novel compound with potential applications in a variety of scientific fields. It is a heterocyclic compound composed of a pyrazole ring, a pyridine ring, and an amide group. 2-APA is a promising compound due to its high solubility in both water and organic solvents, its low toxicity, and its ability to interact with both proteins and small molecules.

Scientific Research Applications

Antitumor and Antioxidant Evaluation

  • Antitumor and Antioxidant Properties : Various N-substituted-2-amino-1,3,4-thiadiazoles, related to 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide, have been synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results (Hamama et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Hydrogen Bonding and Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity. These findings highlight the effect of hydrogen bonding on self-assembly processes in these complexes (Chkirate et al., 2019).

Synthesis of Novel Derivatives

  • Facilitating Novel Derivatives : Research has shown methods for synthesizing novel derivatives like 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives, utilizing compounds similar to 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide (Dawood et al., 2008).

Antibacterial Properties

  • Antibacterial Research : Compounds derived from 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide have been characterized for their in vitro antibacterial properties, showing potential for antibacterial applications (Abdel‐Latif et al., 2019).

Alzheimer's Disease Research

  • Alzheimer's Disease Therapeutics : A study describes 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potential inhibitors for acetylcholinesterase and amyloid β aggregation, suggesting a therapeutic application in Alzheimer's disease (Umar et al., 2019).

Anti-Alzheimer and Anti-COX-2 Activities

  • Anti-Alzheimer and Anti-COX-2 Agents : Newly synthesized derivatives of 2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide have shown promise as anti-Alzheimer and anti-COX-2 agents, expanding the potential therapeutic applications (Attaby et al., 2009).

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c11-8-4-13-15(6-8)7-10(16)14-9-2-1-3-12-5-9/h1-6H,7,11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXLAENFGCBBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-pyrazol-1-yl)-N-(pyridin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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